molecular formula C17H15BrClN3O2 B2555859 5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034585-44-7

5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2555859
CAS No.: 2034585-44-7
M. Wt: 408.68
InChI Key: NJXAKXBJVUXOSM-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a chemical scaffold of significant interest in medicinal chemistry and pre-clinical research. This compound belongs to a class of molecules featuring a benzamide core, a structure frequently investigated for its potential to interact with biologically relevant enzymes and signaling pathways . The integration of a 2-oxopyrrolidinyl (lactam) segment suggests potential for enhanced binding affinity and selectivity, a feature explored in the development of various enzyme inhibitors . Researchers are exploring its utility as a key intermediate or pharmacophore in the design and synthesis of novel bioactive molecules. Its structural features make it a valuable candidate for building targeted chemical libraries in high-throughput screening campaigns aimed at hit identification for various therapeutic areas. The specific bromo- and chloro- substitutions on the benzamide ring provide versatile synthetic handles for further functionalization via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and physicochemical properties.

Properties

IUPAC Name

5-bromo-2-chloro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClN3O2/c18-12-3-4-15(19)14(7-12)17(24)21-9-11-6-13(10-20-8-11)22-5-1-2-16(22)23/h3-4,6-8,10H,1-2,5,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXAKXBJVUXOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Bromination and Chlorination: The initial step involves the bromination and chlorination of a benzamide precursor. This can be achieved using bromine and chlorine reagents under controlled conditions.

    Pyrrolidinyl-Pyridinyl Substitution: The next step involves the introduction of the pyrrolidinyl-pyridinyl moiety. This can be done through a nucleophilic substitution reaction where the pyrrolidinyl-pyridinyl group is attached to the benzamide core.

    Final Assembly: The final step involves the coupling of the substituted benzamide with the pyrrolidinyl-pyridinyl moiety under specific reaction conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The benzamide core can participate in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Iranian Journal of Pharmaceutical Research (2021)

describes six benzamide-thiazole hybrids (4d–4i) with structural similarities to the target compound. Key differences include:

  • Core Structure: The analogues in incorporate a thiazole ring instead of the pyridine-pyrrolidinone system in the target compound.
  • Substituents: Variations in amine groups (e.g., morpholine, piperazine, dimethylamino) on the thiazole ring modulate solubility and electronic properties .
Compound Name (from ) Core Structure Substituents Heterocyclic Components Notes
4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) Benzamide + thiazole Morpholine, pyridine Thiazole, morpholine Enhanced polarity due to morpholine
4e (3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) Benzamide + thiazole 4-Methylpiperazine, pyridine Thiazole, piperazine Potential for improved solubility
Target Compound Benzamide + pyridine-pyrrolidinone Bromo, chloro, pyrrolidinone Pyridine, pyrrolidinone Pyrrolidinone may enhance metabolic stability

Comparison with Pyridine-Based Benzamides

describes 5-bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide (CAS 328253-31-2), which shares the bromo-chloro-benzamide core but replaces the pyridine-pyrrolidinone group with a coumarin (chromen-2-one) system. Key differences:

  • Biological Implications: Coumarins are known for anticoagulant and fluorescent properties, whereas pyrrolidinones are often used to improve solubility and bioavailability.

Heterocyclic Substituent Effects

  • Pyrrolidinone vs. Morpholine/Piperazine: The pyrrolidinone group in the target compound offers a lactam structure, which may improve membrane permeability compared to the ether (morpholine) or secondary amine (piperazine) groups in compounds .
  • Thiazole vs. Pyridine : Thiazole-containing analogues () may exhibit stronger hydrogen-bonding interactions due to the sulfur atom, whereas pyridine derivatives (target compound) could engage in π-stacking with aromatic residues in biological targets.

Research Findings and Limitations

  • Synthesis and Characterization : All compared compounds () were validated via NMR and HRMS, ensuring structural fidelity .
  • Biological Data Gap: No activity data are provided for the target compound or its analogues, limiting direct pharmacological comparisons.
  • Structural Insights: The pyrrolidinone-pyridine system in the target compound likely offers a balance of lipophilicity and polarity, distinguishing it from thiazole-based analogues and coumarin derivatives.

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